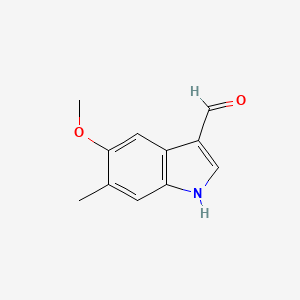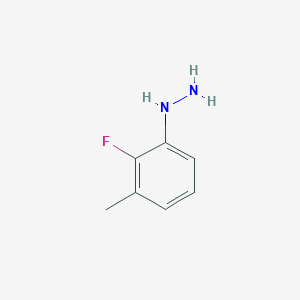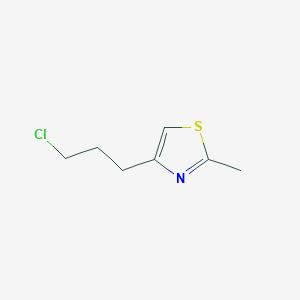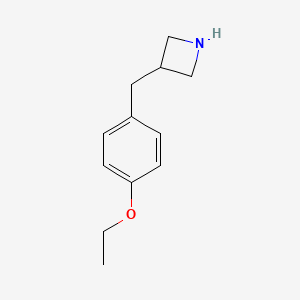
3-(4-Ethoxybenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(4-Ethoxybenzyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . This reaction can be mediated by visible light and typically requires specific catalysts to proceed efficiently .
Industrial Production Methods: Industrial production of azetidines may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethoxybenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert azetidines to amines or other reduced forms.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the nitrogen atom plays a key role.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines .
Scientific Research Applications
3-(4-Ethoxybenzyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Ethoxybenzyl)azetidine involves its interaction with specific molecular targets. For instance, in medicinal applications, azetidines can inhibit enzymes by binding to their active sites, thereby blocking their activity. The ring strain in azetidines facilitates their binding to targets, making them effective inhibitors .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 3-(4-Ethoxybenzyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties for various applications .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-5-3-10(4-6-12)7-11-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 |
InChI Key |
DQLJVENZYYAALB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13282217.png)
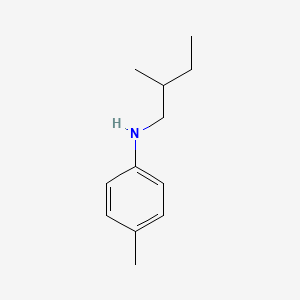
![4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13282238.png)
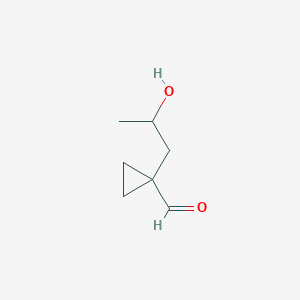
![2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B13282252.png)

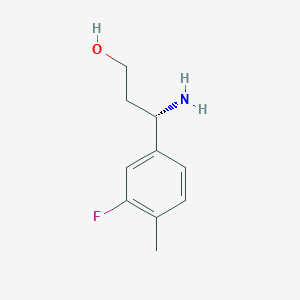
![2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13282267.png)
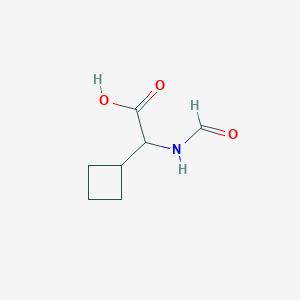
![N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine](/img/structure/B13282282.png)
